6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine
Overview
Description
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a heterocyclic compound that contains both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-methoxypyridine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazin-3-amines.
Scientific Research Applications
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-chloropyridazin-3-amine
- 2-methoxypyridine-3-amine
- Pyridazinone derivatives
Uniqueness
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This dual ring structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields .
Properties
IUPAC Name |
6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-6-13-11)7-14-10-5-4-9(12)15-16-10/h2-6H,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNRDOSZWHSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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